molecular formula C19H22O5 B5042008 4-methoxy-3-[4-(3-methoxyphenoxy)butoxy]benzaldehyde

4-methoxy-3-[4-(3-methoxyphenoxy)butoxy]benzaldehyde

Cat. No.: B5042008
M. Wt: 330.4 g/mol
InChI Key: XFTROPCXHCRMFL-UHFFFAOYSA-N
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Description

4-methoxy-3-[4-(3-methoxyphenoxy)butoxy]benzaldehyde is an organic compound with the molecular formula C16H16O4 It is a derivative of benzaldehyde, characterized by the presence of methoxy and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-[4-(3-methoxyphenoxy)butoxy]benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 3-methoxyphenol.

    Etherification: The 3-methoxyphenol undergoes etherification with 1,4-dibromobutane to form 4-(3-methoxyphenoxy)butane.

    Aldehyde Formation: The 4-(3-methoxyphenoxy)butane is then reacted with 4-methoxybenzaldehyde under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization may be employed to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-[4-(3-methoxyphenoxy)butoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products

    Oxidation: 4-methoxy-3-[4-(3-methoxyphenoxy)butoxy]benzoic acid.

    Reduction: 4-methoxy-3-[4-(3-methoxyphenoxy)butoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methoxy-3-[4-(3-methoxyphenoxy)butoxy]benzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties.

    Biological Studies: Its derivatives may be studied for potential biological activities, such as antimicrobial or anticancer properties.

    Medicinal Chemistry: It can be a starting point for the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methoxy-3-[4-(3-methoxyphenoxy)butoxy]benzaldehyde depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In biological studies, its mechanism of action would depend on the specific biological target and pathway involved, which may include enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde
  • 3-(4-methoxyphenoxy)benzaldehyde
  • 4-methoxy-3-(trifluoromethyl)benzaldehyde

Uniqueness

4-methoxy-3-[4-(3-methoxyphenoxy)butoxy]benzaldehyde is unique due to the presence of both methoxy and phenoxy groups, which can influence its reactivity and potential applications. Compared to similar compounds, it may offer different properties in terms of solubility, stability, and reactivity, making it suitable for specific applications in organic synthesis and material science.

Properties

IUPAC Name

4-methoxy-3-[4-(3-methoxyphenoxy)butoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O5/c1-21-16-6-5-7-17(13-16)23-10-3-4-11-24-19-12-15(14-20)8-9-18(19)22-2/h5-9,12-14H,3-4,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTROPCXHCRMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCCOC2=C(C=CC(=C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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